molecular formula C14H19NO4S B2528343 2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 784171-98-8

2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2528343
CAS No.: 784171-98-8
M. Wt: 297.37
InChI Key: ODHGDCMMIGKPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid involves several steps, including the formation of the benzoic acid core and the subsequent attachment of the piperidinylsulfonyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions, modifications, and functions. Additionally, this compound may have applications in medicinal chemistry for the development of new therapeutic agents, although it is not intended for direct therapeutic use .

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid can be compared to other similar compounds, such as:

Properties

IUPAC Name

2-methyl-5-(2-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-6-7-12(9-13(10)14(16)17)20(18,19)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHGDCMMIGKPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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